molecular formula C17H15ClN2O2S B2424804 N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 1795195-10-6

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2424804
CAS No.: 1795195-10-6
M. Wt: 346.83
InChI Key: ZVULQJGKBDZKCW-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d]thiazole , a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzo[d]thiazoles are known to have diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives are often synthesized through various methods, including CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

Photoreactions in the Presence of Singlet Oxygen

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide is related to compounds studied for their photoreactive properties. For instance, 2-(4-thiazolyl)-1H-benzimidazole, a structurally similar compound, undergoes photooxidation in methanol, indicating potential applications in photoreactions and photosensitization processes (Mahran, Sidky, & Wamhoff, 1983).

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives, to which this compound belongs, have been extensively studied for their antimicrobial properties. Compounds like these have been synthesized and confirmed for their antimicrobial activity against various gram-positive and gram-negative species (Chawla, 2016).

Anti-mycobacterial Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to this compound, has been identified as a new anti-mycobacterial chemotype. Studies have shown these compounds exhibit potential anti-tubercular activity, suggesting a possible application in treating mycobacterial infections (Pancholia et al., 2016).

Anti-inflammatory and Analgesic Properties

Similar compounds to this compound have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies demonstrate potential applications in the development of new therapeutic agents for inflammation and pain management (Kumar & Singh, 2020).

Potential as Epidermal Growth Factor Receptor Inhibitors

A series of benzo[d]thiazole-2-carboxamide derivatives have been designed and evaluated for their cytotoxicity against various cancer cell lines. This research suggests potential applications in cancer therapy, particularly as epidermal growth factor receptor inhibitors (Zhang et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar benzo[d]thiazole derivatives .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-22-14(11-6-2-3-7-12(11)18)10-19-16(21)17-20-13-8-4-5-9-15(13)23-17/h2-9,14H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVULQJGKBDZKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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